IL-17 modulator 1 disodium
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Overview
Description
IL-17 modulator 1 (disodium) is a highly efficacious, orally active small molecule that modulates the activity of interleukin-17 (IL-17). This compound is primarily used in the research of autoimmune diseases such as psoriasis, ankylosing spondylitis, and psoriatic arthritis . It is known for its high potency and effectiveness in modulating IL-17, a proinflammatory cytokine involved in various inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-17 modulator 1 (disodium) involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and extracted from patent WO 2020127685
Industrial Production Methods: Industrial production of IL-17 modulator 1 (disodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: IL-17 modulator 1 (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
IL-17 modulator 1 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of IL-17 and its effects on various chemical pathways.
Biology: Employed in research to understand the role of IL-17 in immune response and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases such as psoriasis, ankylosing spondylitis, and psoriatic arthritis
Industry: Utilized in the development of new drugs targeting IL-17-related pathways.
Mechanism of Action
IL-17 modulator 1 (disodium) exerts its effects by modulating the activity of IL-17, a proinflammatory cytokine. The compound binds to IL-17 receptors, inhibiting the interaction between IL-17 and its receptor. This inhibition reduces the downstream signaling pathways, leading to a decrease in inflammation and immune response . The compound’s mechanism involves altering the dynamics of IL-17, reducing its receptor affinity and thereby inhibiting its activity .
Comparison with Similar Compounds
IL-17 modulator 1 (disodium) is unique due to its high efficacy and oral activity. Similar compounds include:
IL-17 modulator 4: Another IL-17 modulating compound with similar applications but different structural properties.
LM22B-10: A compound targeting IL-17-related pathways with different efficacy and potency.
ERK1/2 inhibitors: Compounds that modulate related pathways but with distinct mechanisms of action.
IL-17 modulator 1 (disodium) stands out due to its specific targeting of IL-17 and its high oral bioavailability, making it a valuable tool in autoimmune disease research .
Properties
Molecular Formula |
C28H35N6Na2O6P |
---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
disodium;[4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl phosphate |
InChI |
InChI=1S/C28H37N6O6P.2Na/c1-16(2)34-23(13-14-29-34)27(35)31-26(25(20-5-6-20)21-7-8-21)28(36)30-22-11-9-19(10-12-22)24-17(3)32-33(18(24)4)15-40-41(37,38)39;;/h9-14,16,20-21,25-26H,5-8,15H2,1-4H3,(H,30,36)(H,31,35)(H2,37,38,39);;/q;2*+1/p-2/t26-;;/m0../s1 |
InChI Key |
PMFLGFBTYONBAO-ROPHLPQBSA-L |
Isomeric SMILES |
CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+] |
Origin of Product |
United States |
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